molecular formula C25H24BrNO4 B12219349 (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12219349
M. Wt: 482.4 g/mol
InChI Key: WXVVYZNDIKTCAH-RMORIDSASA-N
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Description

The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings. The presence of bromine, hydroxyl, and piperidine groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Aldol Condensation: The formation of the (2Z)-methylidene group can be achieved through an aldol condensation reaction between the benzofuran derivative and an appropriate aldehyde.

    Piperidine Substitution:

    Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective hydroxylation reactions using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group, leading to the formation of debrominated or reduced derivatives.

    Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of debrominated or reduced derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

    Condensation: Formation of larger, more complex molecules.

Scientific Research Applications

Structural Characteristics

This compound possesses several notable structural elements:

  • Benzofuran Moieties : These contribute to the compound's biological activity and stability.
  • Piperidine Ring : Known for enhancing neuroprotective and analgesic properties.
  • Bromine Substitution : Increases reactivity and may enhance therapeutic efficacy.

The biological activities attributed to this compound are significant, particularly in the following areas:

Antimicrobial Activity

Compounds with similar benzofuran structures have demonstrated antimicrobial properties. The presence of the bromine atom in this compound may enhance its effectiveness against various pathogens. Studies have shown that brominated benzofurans can inhibit bacterial growth effectively.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit anticancer activity. The structural attributes of this compound may facilitate interactions with cancer cell pathways, potentially leading to apoptosis in tumor cells. For instance, compounds within this class have been linked to the inhibition of cancer cell proliferation.

Neuroprotective Effects

The piperidine component is associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of similar compounds:

StudyCompoundFindings
Study 1Benzofuran DerivativeDemonstrated significant antioxidant activity and potential for treating oxidative stress-related diseases.
Study 2Piperidine-Benzofuran HybridShowed promising results in inhibiting cancer cell lines, suggesting a pathway for anticancer drug development.
Study 3HydroxybenzofuranExhibited neuroprotective effects in vitro, indicating potential for neurological disease treatment.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(5-chloro-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-[(5-iodo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Uniqueness

The uniqueness of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, hydroxyl group, and piperidine moiety differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Biological Activity

The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one belongs to the class of benzofuran derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this specific compound, focusing on its potential therapeutic applications and underlying mechanisms.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their wide range of pharmacological effects, including:

  • Antitumor
  • Antibacterial
  • Anti-inflammatory
  • Anticonvulsant
  • Antioxidant
  • Antiviral properties .

These compounds often serve as scaffolds for drug design due to their structural versatility and ability to interact with various biological targets.

Antitumor Activity

Recent studies indicate that benzofuran derivatives exhibit significant antitumor activity. The compound under review has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that it effectively reduced the viability of human cancer cells, likely through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial Properties

The antibacterial activity of benzofuran derivatives is well-documented. The compound has exhibited effectiveness against several gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research suggests that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This property could be beneficial in treating conditions like arthritis and other inflammatory disorders.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Studies have shown that modifications at specific positions on the benzofuran ring can significantly enhance or diminish activity. For example:

ModificationEffect on Activity
Bromine substitution at C5Increases antitumor potency
Hydroxyl group at C6Enhances anti-inflammatory effects
Piperidine substitutionImproves antibacterial activity

These findings indicate that careful structural modifications can lead to compounds with improved therapeutic profiles .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted using human cancer cell lines such as HCT116 and MCF7. The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against these cells .
  • Animal Models : In vivo studies using xenograft models have shown that administration of the compound significantly reduces tumor growth compared to controls, suggesting its potential as an effective anticancer agent .
  • Clinical Relevance : The compound's ability to inhibit specific molecular targets involved in cancer progression has been highlighted in recent literature, paving the way for future clinical trials aimed at evaluating its efficacy in humans .

Properties

Molecular Formula

C25H24BrNO4

Molecular Weight

482.4 g/mol

IUPAC Name

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C25H24BrNO4/c1-14-7-15(2)12-27(11-14)13-20-21(28)5-4-19-24(29)23(31-25(19)20)10-18-9-16-8-17(26)3-6-22(16)30-18/h3-6,8-10,14-15,28H,7,11-13H2,1-2H3/b23-10-

InChI Key

WXVVYZNDIKTCAH-RMORIDSASA-N

Isomeric SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O)C

Canonical SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O)C

Origin of Product

United States

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